![molecular formula C19H26N2O2 B2706001 1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol CAS No. 1436258-05-7](/img/structure/B2706001.png)

1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

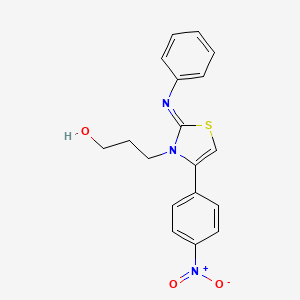

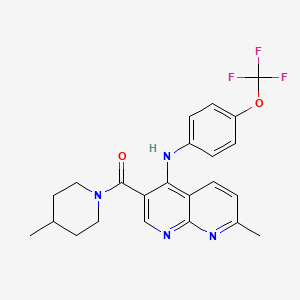

The compound “1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol” is a complex organic molecule. It contains an indene moiety (a fused cyclopentene and benzene ring), a prop-2-ynyl group (a three-carbon chain with a triple bond), an amino group, a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), and a propan-2-ol group (a three-carbon chain with a hydroxyl group) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indene moiety would contribute to the aromaticity of the molecule, while the prop-2-ynyl group would add unsaturation. The morpholine ring would introduce heteroatom functionality, and the propan-2-ol group would provide a polar, hydrophilic region .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the hydroxyl group suggests that it would have some degree of polarity and could form hydrogen bonds. The aromatic indene moiety and the prop-2-ynyl group would contribute to its hydrophobicity .Scientific Research Applications

Corrosion Inhibition

Research has identified tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their inhibitive performance on carbon steel corrosion. These compounds, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), exhibit anodic inhibitory properties by forming protective layers on the metal surface, significantly retarding anodic dissolution. Their effectiveness, measured through various electrochemical and gravimetric methods, underscores their potential as corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).

Synthesis Methodologies

The compound and its analogs have been utilized in the synthesis of diverse biological and chemically active molecules. For example, derivatives of this compound have been instrumental in creating potent antimicrobials and anticancer agents, demonstrating its versatility in synthetic chemistry. This versatility is highlighted in the development of novel synthesis routes for biologically active molecules, including the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing its utility in medicinal chemistry (Kauffman et al., 2000).

Biological Activities

The compound has shown promise in the synthesis of molecules with pronounced anticonvulsive and n-cholinolytic activities, without exhibiting antibacterial activity. This suggests its potential in developing therapeutic agents targeted at neurological disorders. The exploration of its derivatives for anticonvulsive properties indicates a broad area of pharmacological research, aiming to mitigate conditions such as epilepsy and other convulsive disorders (Papoyan et al., 2011).

Antitumor Properties

Compounds synthesized from derivatives of 1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol have demonstrated distinct inhibition on the proliferation of cancer cell lines, including HT-29, K562, and MKN45. This indicates the compound's potential as a scaffold in antitumor drug development, providing a basis for the synthesis of novel antitumor agents with improved efficacy (Lu et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be a drug, its mechanism of action would depend on its target in the body. The presence of multiple functional groups suggests that it could interact with a variety of biological targets .

Future Directions

properties

IUPAC Name |

1-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-9-21(15-17(22)14-20-10-12-23-13-11-20)19-8-7-16-5-3-4-6-18(16)19/h1,3-6,17,19,22H,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKKZHFMMCJDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC(CN1CCOCC1)O)C2CCC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2705918.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2705922.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705923.png)

![5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705925.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2705937.png)

![ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2705938.png)

![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)

![7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2705940.png)